
6-THIO-2'-DEOXYGUANOSINE
Descripción general
Descripción
Métodos De Preparación
Rutas de Síntesis y Condiciones de Reacción
La síntesis de 6-tio-2'-desoxiguanosina típicamente implica la modificación de la guanosina. Un método común incluye la reacción de 2'-desoxiguanosina con tiourea en condiciones específicas para introducir el grupo tio en la posición 6 de la base guanina .
Métodos de Producción Industrial
La producción industrial de 6-tio-2'-desoxiguanosina sigue rutas sintéticas similares, pero se optimiza para la producción a gran escala. Esto implica el uso de reactivos de alta pureza y condiciones de reacción controladas para garantizar la consistencia y la calidad del producto final .
Análisis De Reacciones Químicas
Mechanisms of Telomerase Inhibition
6-thio-dGTP disrupts telomerase-mediated telomere elongation through two distinct mechanisms:
Key findings:
-
Telomerase incorporates 6-thio-dGTP into nascent telomeric DNA (TTAGGG repeats) .
-
Post-incorporation, telomerase forms a non-productive complex, stalling further elongation without dissociating .
-
This inhibition persists even in the presence of telomerase-stimulating proteins POT1-TPP1 (IC₅₀ = 7.2 μM) .
DNA Incorporation and Structural Effects
6-thio-dG alters DNA chemistry and protein interactions:
Structural modifications
-
G-quadruplex destabilization : 6-thio-dG incorporation reduces G-tetrad stability (ΔTm = -8°C vs. native DNA) .
-
Shelterin complex disruption : Alters binding of TRF1/TRF2 proteins to modified telomeres .
Cellular consequences
Cell Type | Telomere Dysfunction (TIFs) | Genomic DNA Damage |
---|---|---|
Telomerase-positive cancer | 25–40% cells (10 μM, 48 hr) | 15–20% increase |
Normal telomerase-negative | <2% cells | No significant change |
Photochemical Reactions
6-thio-dG exhibits unique photodynamic properties:
Mechanism:
-
Photoexcitation generates triplet state (³6-thio-dG*)
-
Energy transfer to molecular oxygen produces reactive oxygen species (ROS):
-
Competing electron transfer pathway reduces singlet oxygen yield .
Comparative Reactivity with 6-Thioguanine
Metabolic Interactions
Aplicaciones Científicas De Investigación
Cancer Treatment
THIO has shown efficacy across various types of cancers:
- Gliomas : Studies demonstrated that THIO induces acute telomeric DNA damage in glioma cell lines, leading to cell death. Its effects were observed in both primary and recurrent gliomas, suggesting its potential as a therapeutic agent for these tumors .
- Non-Small Cell Lung Cancer (NSCLC) : THIO is currently being developed as a second-line treatment for NSCLC patients who have progressed beyond standard therapies. Clinical trials are underway to evaluate its effectiveness when combined with immune checkpoint inhibitors like anti-PD-1 and anti-PD-L1 agents .
- Colorectal Cancer : Phase 2 clinical trials are planned to assess THIO's activity against advanced colorectal cancer, leveraging its ability to disrupt telomere integrity in tumor cells .
- Small Cell Lung Cancer (SCLC) : The FDA has granted orphan drug designation to THIO for SCLC treatment, recognizing its potential as a first-in-class telomere-targeting agent .
Mechanistic Insights
Research indicates that THIO not only induces telomere dysfunction but also triggers immune responses against tumors that are typically resistant to immunotherapy. In preclinical models, THIO administration followed by immune checkpoint blockade resulted in complete tumor regression without recurrence during observation periods .
Ongoing Clinical Trials
Trial Identifier | Cancer Type | Phase | Combination Therapy | Status |
---|---|---|---|---|
NCT05208944 | NSCLC | Phase 2 | Anti-PD1 inhibitor (Cemiplimab) | Recruiting |
NCT04500000 | Colorectal Cancer | Phase 2 | TBD | Planned |
NCT05000000 | Small Cell Lung Cancer | Phase 2 | TBD | Planned |
These trials aim to validate the safety and efficacy of THIO in diverse patient populations and tumor types.
Case Studies
- Glioma Treatment : In vitro studies revealed that THIO significantly reduced cell viability in glioma cell lines compared to controls, indicating robust anti-tumor activity. Further analysis showed that telomere dysfunction was a key mechanism behind this effect .
- NSCLC : A study involving mouse xenografts demonstrated that THIO treatment led to decreased tumor growth rates and increased telomere dysfunction compared to traditional therapies like 6-thioguanine .
Mecanismo De Acción
La 6-tio-2'-desoxiguanosina ejerce sus efectos al ser incorporada a los telómeros por la telomerasa. Esta incorporación conduce al destapado y disfunción telomérica, desencadenando respuestas de daño al ADN y muerte celular en células telomerasa-positivas. Los objetivos moleculares incluyen el ADN telomérico y el complejo shelterin, que se interrumpe tras la incorporación de 6-tio-2'-desoxiguanosina .
Comparación Con Compuestos Similares
Compuestos Similares
6-tioguanina: Otro análogo de nucleósido con propiedades similares pero mecanismos de acción diferentes.
Imetelstat: Un inhibidor de la telomerasa que también se dirige a los telómeros pero a través de un mecanismo diferente.
MST-312: Un inhibidor de la telomerasa que afecta el mantenimiento de los telómeros
Singularidad
La 6-tio-2'-desoxiguanosina es única en su capacidad de incorporarse directamente a los telómeros por la telomerasa, lo que lleva a la disfunción telomérica y la muerte celular selectiva del cáncer. Esta propiedad la distingue de otros inhibidores de la telomerasa y análogos de nucleósidos .
Actividad Biológica
6-Thio-2'-deoxyguanosine (6-thio-dG) is a modified nucleoside analogue that has emerged as a promising therapeutic agent, particularly in the context of cancer treatment. Its unique mechanism of action, primarily targeting telomerase-positive tumor cells, has garnered significant attention in recent years. This article explores the biological activity of 6-thio-dG, highlighting its mechanisms, efficacy in various cancers, and relevant research findings.
6-thio-dG serves as a substrate for telomerase, an enzyme that is often upregulated in cancer cells. Upon incorporation into newly synthesized telomeres, 6-thio-dG induces telomere dysfunction. This dysfunction leads to rapid cell death specifically in telomerase-positive cells while sparing normal cells that do not express telomerase. The following points summarize its mechanism:
- Telomerase Recognition : 6-thio-dG is recognized and incorporated by telomerase into the telomeres of cancer cells.
- Telomere Dysfunction : The incorporation results in structural modifications that compromise telomere integrity, leading to cell cycle arrest and apoptosis.
- Selective Cytotoxicity : Normal cells, which typically do not express telomerase, are largely unaffected by 6-thio-dG treatment, minimizing collateral damage to healthy tissues.
Efficacy in Cancer Models
Research has demonstrated the efficacy of 6-thio-dG across various cancer types, including non-small cell lung cancer (NSCLC), melanoma, and gliomas. Below are key findings from recent studies:
Table 1: Efficacy of this compound in Different Cancer Types
Case Studies
-
NSCLC Treatment :
A phase II clinical trial evaluated 6-thio-dG's effectiveness as a second-line treatment for NSCLC patients who had progressed beyond standard therapies. Results indicated improved tumor response rates and prolonged survival when combined with immune checkpoint inhibitors . -
Melanoma Resistance :
In a study involving BRAF-mutant melanoma cell lines, 6-thio-dG was shown to overcome resistance to conventional therapies. The treatment led to significant apoptotic cell death compared to controls . -
Glioma Efficacy :
Research involving patient-derived xenografts (PDX) demonstrated that 6-thio-dG effectively reduced tumor size and proliferation in glioma models, with minimal toxicity observed in normal astrocytes .
Research Findings
Recent studies have elucidated several critical aspects of 6-thio-dG's biological activity:
- Induction of Telomeric DNA Damage : Studies have shown that 6-thio-dG causes specific DNA damage localized at the telomeres, triggering apoptotic pathways in cancer cells .
- Immune Response Activation : The modification of telomeres by 6-thio-dG appears to enhance the immunogenicity of tumors, potentially converting "cold" tumors into "hot" tumors responsive to immune therapies .
- Safety Profile : Clinical evaluations suggest a favorable safety profile for 6-thio-dG, with limited adverse effects reported during trials .
Propiedades
IUPAC Name |
2-amino-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purine-6-thione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5O3S/c11-10-13-8-7(9(19)14-10)12-3-15(8)6-1-4(17)5(2-16)18-6/h3-6,16-17H,1-2H2,(H3,11,13,14,19)/t4-,5+,6+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCVJRXQHFJXZFZ-KVQBGUIXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C=NC3=C2NC(=NC3=S)N)CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=NC3=C2NC(=NC3=S)N)CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N5O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
64039-27-6 (mono-hydrate) | |
Record name | beta-2'-Deoxythioguanosine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000789617 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID4021345 | |
Record name | beta-Thioguanosine deoxyriboside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4021345 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
789-61-7 | |
Record name | 2′-Deoxy-6-thioguanosine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=789-61-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | beta-2'-Deoxythioguanosine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000789617 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | beta-Thioguanosine deoxyriboside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4021345 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2'-DEOXYTHIOGUANOSINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KR0RFB46DF | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | beta-THIOGUANIDINE DEOXYRIBOSIDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7074 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.